N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide

Piperazine pharmacophore Hydrogen bond donor Sigma receptor

N-(2-Methoxyphenyl)-2-(piperazin-1-yl)acetamide (CAS 890011-20-8) is a synthetic small molecule belonging to the piperazine-acetamide class, characterized by a 2-methoxyphenyl group attached via an acetamide linker to an unsubstituted piperazine ring. With a molecular weight of 249.31 g/mol, a calculated logP (XLogP3) of 0.5, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 53.6 Ų, it occupies a physicochemical space distinct from many lipophilic N-arylpiperazine analogs.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
Cat. No. B15112905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CN2CCNCC2
InChIInChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17)
InChIKeyXEEKCOQBTUWLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-2-(piperazin-1-yl)acetamide: Chemical Identity, Physicochemical Profile, and Procurement-Ready Specifications for the Unsubstituted Piperazine Acetamide Scaffold


N-(2-Methoxyphenyl)-2-(piperazin-1-yl)acetamide (CAS 890011-20-8) is a synthetic small molecule belonging to the piperazine-acetamide class, characterized by a 2-methoxyphenyl group attached via an acetamide linker to an unsubstituted piperazine ring [1]. With a molecular weight of 249.31 g/mol, a calculated logP (XLogP3) of 0.5, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 53.6 Ų, it occupies a physicochemical space distinct from many lipophilic N-arylpiperazine analogs [1]. The compound is commercially catalogued by multiple reputable vendors (e.g., Bidepharm, CymitQuimica, Fujifilm Wako) as a research-grade building block for medicinal chemistry and drug discovery .

Why N-(2-Methoxyphenyl)-2-(piperazin-1-yl)acetamide Cannot Be Casually Replaced by Common In-Class Piperazine Analogs: Structural and Pharmacophoric Rationale


Within the piperazine acetamide family, the substitution position of the methoxyphenyl group and the substitution state of the piperazine ring are critical determinants of binding profile. N-(2-Methoxyphenyl)-2-(piperazin-1-yl)acetamide places the 2-methoxyphenyl group on the acetamide nitrogen and leaves the piperazine ring unsubstituted, providing a free secondary amine that can act as a hydrogen bond donor, a protonation site, and a versatile derivatization handle [1]. In contrast, the widely available isomer 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide attaches the aryl group directly to the piperazine N-4 position, eliminating the free NH and profoundly altering the pharmacophore, lipophilicity, and receptor recognition profile [2]. This structural distinction generates unique opportunities in structure-activity relationship (SAR) exploration and rational lead optimization that cannot be replicated by simple off-the-shelf replacement with common N-arylpiperazine alternatives.

Quantitative Comparative Evidence for N-(2-Methoxyphenyl)-2-(piperazin-1-yl)acetamide: Head-to-Head and Class-Level Differentiation Data


Unsubstituted Piperazine NH Distinguishes Binding Mode from N-Aryl Piperazine Analogs: Hydrogen Bond Donor Capacity and Pharmacophoric Implications

N-(2-Methoxyphenyl)-2-(piperazin-1-yl)acetamide contains an unsubstituted piperazine NH (hydrogen bond donor count = 2), whereas the positional isomer 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide has the piperazine N-4 position occupied by the aryl group, reducing the hydrogen bond donor count to 1 (amide NH only) [1]. In sigma-1 and dopamine receptor pharmacophores, the basic amine nitrogen is a critical determinant of high-affinity binding; studies on phenylpiperazine sigma ligands demonstrate that the presence and position of the basic nitrogen directly modulates Ki values over several orders of magnitude [2]. The free piperazine NH in the target compound provides an additional protonatable site (predicted pKa ~8-9 for secondary piperazine amines) versus the tertiary amine in the N-aryl analog, which may confer distinct pH-dependent binding properties and enable receptor interactions unavailable to the fully substituted piperazine comparator [1].

Piperazine pharmacophore Hydrogen bond donor Sigma receptor Structure-activity relationship Receptor binding

Computed Lipophilicity (XLogP3 = 0.5) Positions the Scaffold Favorably for CNS Drug-Likeness Relative to More Lipophilic 2-Methoxyphenylpiperazine Congeners

The target compound has a computed XLogP3 of 0.5 [1], placing it within an optimal lipophilicity range for CNS drug candidates (typically LogP 1-4). In contrast, 2-methoxyphenylpiperazine (1-(2-methoxyphenyl)piperazine, CAS 35386-24-4), the core N-arylpiperazine building block from which many potent D2/D3 and 5-HT1A ligands are derived, has a significantly higher computed LogP (~1.8-2.2) [2], and extended analogs with four-carbon linkers achieving sub-nanomolar D3 affinity (Ki = 0.19-0.92 nM) commonly possess LogP values exceeding 3.0 . The lower lipophilicity of the target compound may translate into reduced non-specific protein binding, lower metabolic clearance via CYP450 oxidation, and a distinct tissue distribution profile compared to more lipophilic 2-methoxyphenylpiperazine-derived ligands .

Lipophilicity CNS drug-likeness Physicochemical property Blood-brain barrier permeability Lead optimization

Topological Polar Surface Area (TPSA = 53.6 Ų) Predicts Superior Oral Bioavailability and BBB Penetration Potential Versus Bulkier N-Arylpiperazine Acetamides

The target compound's TPSA of 53.6 Ų [1] is well below the 140 Ų threshold predictive of good oral bioavailability and below the 60-70 Ų threshold commonly associated with favorable CNS penetration [2]. The unsubstituted piperazine ring contributes minimally to TPSA while retaining the pharmacophoric basic nitrogen. In comparison, N-(4-(5-cyano-7-methylbenzo[d]oxazol-2-yl)phenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide, a related 2-methoxyphenylpiperazine acetamide with CETP inhibitory activity (IC50 = 111 nM), has a substantially larger TPSA due to the extended benzoxazole-phenyl substituent [3]. The compact nature of the target compound's acetamide-piperazine head group preserves the key pharmacophoric features while maintaining a TPSA profile compatible with both oral absorption and passive CNS permeation [2].

TPSA Oral bioavailability Blood-brain barrier Veber rule Drug-likeness

Commercially Demonstrated High-Purity Supply (95-98%) Enables Reproducible Screening with Batch-to-Batch Analytical Traceability, a Critical Procurement Differentiator

The target compound is commercially available from multiple established vendors with documented purity specifications: Bidepharm supplies the free base at 98% purity (CAS 890011-20-8) and the hydrochloride salt at 95% purity (CAS 1158358-15-6), with batch-specific analytical data (NMR, HPLC, GC) provided upon request . CymitQuimica and Fujifilm Wako also catalogue the compound for research use . In comparison, the positional isomer 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is less broadly available from mainstream laboratory suppliers, with fewer vendors offering analytical certificates, potentially introducing variability in SAR studies where compound identity and purity are critical . The availability of both the free base and hydrochloride salt forms further enables flexible formulation for diverse assay conditions.

Chemical purity Quality control Procurement NMR HPLC Reproducibility

The Free Piperazine NH Enables Synthetic Diversification Unavailable to N-Arylpiperazine Isomers: A Strategic Procurement Advantage for SAR Campaigns

The unsubstituted piperazine ring in the target compound provides a nucleophilic secondary amine that can be directly functionalized via alkylation, reductive amination, acylation, sulfonylation, or urea formation without deprotection steps [1]. This contrasts with 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide, where both piperazine nitrogens are substituted and any further diversification requires functionalization at the amide nitrogen or aryl ring positions . In the broader 2-methoxyphenylpiperazine class, SAR studies have shown that N-alkylation of the piperazine ring with varied spacers and aryl moieties markedly improves dopamine D2 and D3 receptor affinity and selectivity, with spacer length and terminal group identity altering Ki values by 10- to 1000-fold [2]. The target compound provides an ideal scaffold for systematic exploration of N-4 substitution effects on receptor binding, exploiting the most productive diversification vector identified in the 2-methoxyphenylpiperazine SAR literature [2].

Synthetic versatility Derivatization Parallel synthesis Medicinal chemistry Scaffold hopping

Best-Fit Research and Industrial Application Scenarios for N-(2-Methoxyphenyl)-2-(piperazin-1-yl)acetamide Based on Established Comparative Evidence


CNS-Targeted Focused Library Synthesis: Exploiting the Free Piperazine NH for Rapid N-4 SAR Exploration

The unsubstituted piperazine nitrogen provides a direct diversification handle for alkylation, acylation, or sulfonylation reactions without protecting group manipulations. Researchers constructing focused libraries targeting GPCRs (dopamine D2/D3, serotonin 5-HT1A, adrenergic alpha-1, sigma-1) can use this scaffold to systematically vary the N-4 substituent, a strategy demonstrated to modulate receptor affinity by orders of magnitude in the 2-methoxyphenylpiperazine class [1]. The low TPSA (53.6 Ų) and optimal LogP (0.5) of the parent scaffold predict favorable CNS penetration for the resulting library members, making this an efficient entry point for CNS lead generation [2].

Physicochemical Property-Driven Hit Identification: Low Lipophilicity as a Differentiator for Metabolic Stability Screening Cascades

With an XLogP3 of 0.5, the target compound occupies a less lipophilic region of chemical space than most high-affinity 2-methoxyphenylpiperazine ligands (LogP typically 2-4) [1]. This property is advantageous in screening cascades that prioritize metabolic stability and low non-specific binding. Procurement of this scaffold is indicated for research programs where the initial hit requires balanced potency and favorable ADME properties, particularly in CNS indications where excessive lipophilicity is associated with rapid hepatic clearance, hERG channel blockade, and phospholipidosis risk [2].

Bifunctional and PROTAC Ligand Design: Exploiting a Dual Functionalization Scaffold with Orthogonal Reactive Handles

The compound's structure—an amide-linked 2-methoxyphenyl group and a free piperazine amine—provides two chemically orthogonal functionalization sites. The piperazine NH can be elaborated into a linker for E3 ligase ligand conjugation (PROTAC design) or fluorophore attachment (fluorescent probe development), while the 2-methoxyphenyl group serves as a target-protein recognition element [1]. This bifunctional architecture reduces the number of synthetic steps required to generate heterobifunctional molecules compared to scaffolds that require protecting group strategies for selective derivatization [2].

Sigma-1 and Dopamine Receptor Pharmacophore Validation Studies: Probing the Role of the Basic Amine Nitrogen

The free piperazine NH in this scaffold enables systematic investigation of the basic amine pharmacophore requirement in sigma-1, dopamine D2/D3, and serotonin receptor binding [1]. By comparing the N-H parent with N-alkylated, N-acylated, and N-arylated derivatives, researchers can directly quantify the contribution of the basic amine to receptor affinity. Literature on structurally related phenylpiperazines indicates that the presence and protonation state of this nitrogen can alter sigma-1 Ki values by ≥100-fold, making this compound a valuable tool for validating pharmacophore models before committing to more complex synthetic targets [2].

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-(piperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.